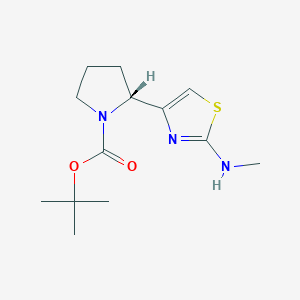

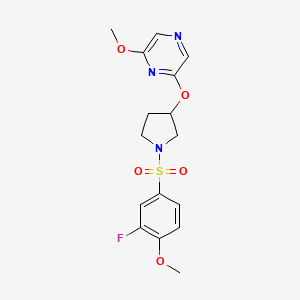

![molecular formula C18H11Cl2N3O3S B2486752 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897618-04-1](/img/structure/B2486752.png)

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known for their potential in various applications due to their unique molecular structures. While the specific compound "N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide" does not have directly available research, similar compounds have been studied for their chemical and biological activities. For instance, derivatives of thiadiazole and benzamide have shown significant cytotoxicity against various cancer cell lines due to their ability to interact with biological targets (Adhami et al., 2014).

Synthesis Analysis

The synthesis of related compounds typically involves reactions that introduce the benzamide and thiadiazole functionalities through cyclization and substitution reactions. For example, the synthesis of thiadiazole derivatives can be achieved through the reaction of thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation to form the desired thiadiazole core (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic methods. X-ray single-crystal diffraction studies have revealed details about bond lengths, bond angles, and the overall geometry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets (Adhami et al., 2014).

Chemical Reactions and Properties

These compounds often undergo further chemical reactions to modify their structure or to enhance their biological activities. The presence of functional groups like benzamide and thiadiazole allows for a variety of chemical transformations, including halogenation, alkylation, and complexation with metals (Adhami et al., 2014).

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

The chemical compound shares structural similarities with various heterocyclic compounds that have been explored for their unique reactivity and properties in organic synthesis. For instance, the preparation of thiadiazoles via oxidative dimerization of thioamides highlights the chemical reactivity of thiazole derivatives, potentially relevant to the synthesis and modification of the compound (Takikawa et al., 1985).

Anticancer Applications

Research into benzothiazole derivatives has uncovered their potential in developing anticancer agents. Novel cyclic systems incorporating thiadiazolo pyridine benzamide derivatives and their copper(II) complexes have been synthesized, displaying significant cytotoxicity against various human cancer cell lines. This suggests that structurally related compounds, such as the one , might have utility in anticancer drug development (Adhami et al., 2014).

Antimicrobial Applications

Several studies have explored the antimicrobial potential of benzothiazole derivatives. For example, the synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives indicate that these compounds exhibit potent activity against various microbial strains, suggesting a potential route for the development of new antimicrobial agents that may include N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (Anuse et al., 2019).

Electrochromic Materials

The compound's structural relatives, specifically those incorporating thiadiazolo pyridine as electron acceptors, have been investigated for their electrochromic properties, showcasing the potential of such compounds in developing fast-switching electrochromic materials with low bandgaps. This could imply the use of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide in the field of materials science for applications in smart windows or displays (Ming et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O3S/c19-11-4-5-12-16(15(11)20)21-18(27-12)22-17(26)9-2-1-3-10(8-9)23-13(24)6-7-14(23)25/h1-5,8H,6-7H2,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLVVRUGWOGSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

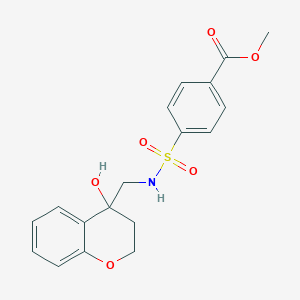

![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)

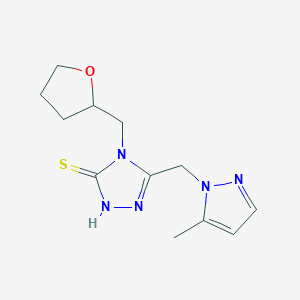

![N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2486677.png)

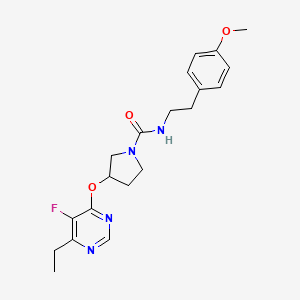

![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)

![ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2486680.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)